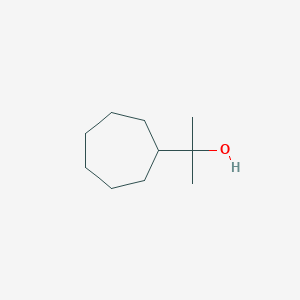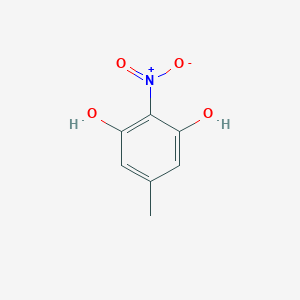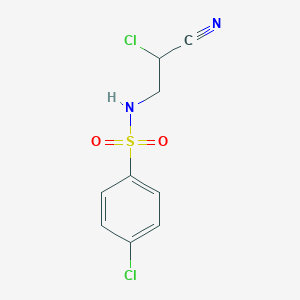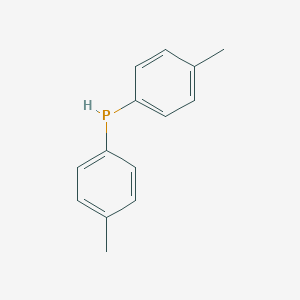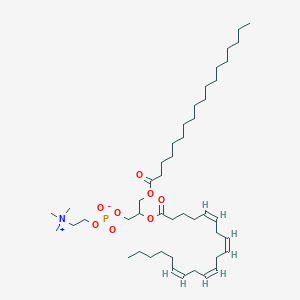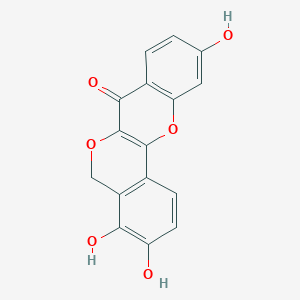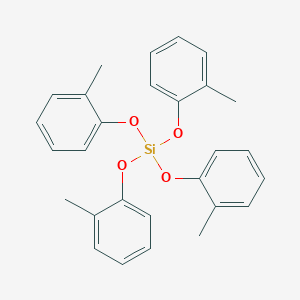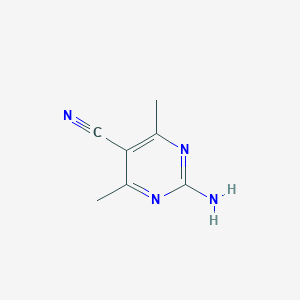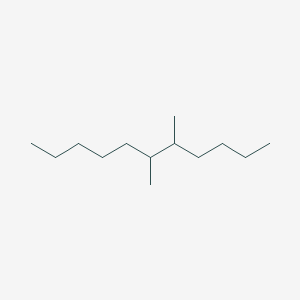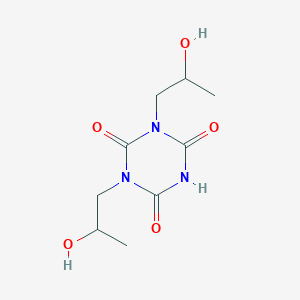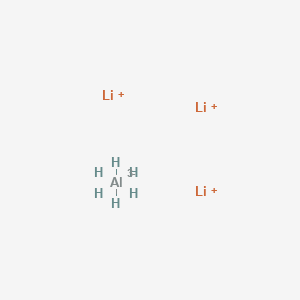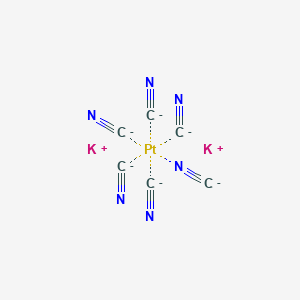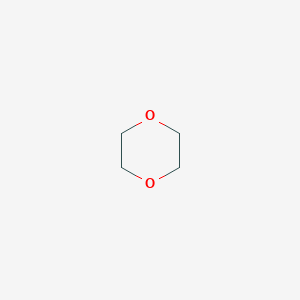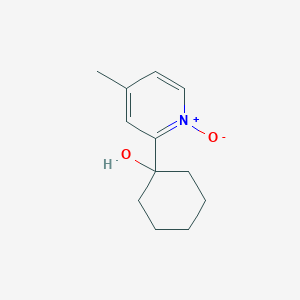
2-(1-Hydroxycyclohexyl)-4-methylpyridine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Hydroxycyclohexyl)-4-methylpyridine 1-oxide, commonly known as OH-PCP or PHP, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in the 1970s as a potential anesthetic agent, but its use in humans was discontinued due to its potent hallucinogenic effects. However, OH-PCP has gained attention in recent years as a research tool in the field of neuroscience due to its unique pharmacological properties.
Wirkmechanismus
OH-PCP binds to a specific site on the NMDA receptor, which results in the inhibition of the receptor's function. This leads to a decrease in the activity of glutamate, an excitatory neurotransmitter, and a disruption of the normal communication between neurons. OH-PCP also affects other neurotransmitter systems, including dopamine and serotonin, which are involved in mood regulation and reward processing.
Biochemische Und Physiologische Effekte
OH-PCP produces a range of physiological and psychological effects, including dissociation, hallucinations, and altered perception of time and space. It also affects motor coordination and can cause ataxia, or loss of control of voluntary movements. OH-PCP has been shown to increase heart rate and blood pressure, and can cause respiratory depression at high doses.
Vorteile Und Einschränkungen Für Laborexperimente
OH-PCP has several advantages as a research tool, including its high potency and selectivity for the NMDA receptor. It is also relatively easy to synthesize and has a long half-life, which allows for extended experiments. However, OH-PCP has several limitations, including its potential for abuse and its side effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on OH-PCP and related dissociative drugs. One area of interest is the development of novel NMDA receptor antagonists with improved selectivity and safety profiles. Another area of research is the use of OH-PCP as a tool to study the neurobiological basis of addiction and substance abuse. Finally, OH-PCP may have potential therapeutic applications in the treatment of neurological and psychiatric disorders, although further research is needed to determine its safety and efficacy.
Synthesemethoden
OH-PCP can be synthesized through a multi-step process starting with the reaction of cyclohexanone with methylamine to form 2-methylamino-cyclohexanone. This intermediate is then reacted with pyridine to form the final product, OH-PCP. The synthesis process involves several purification steps, including recrystallization and column chromatography, to obtain a pure product.
Wissenschaftliche Forschungsanwendungen
OH-PCP has been used extensively in scientific research to study the mechanisms of action of dissociative drugs on the central nervous system. It has been shown to act as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning, memory, and synaptic plasticity. OH-PCP has also been used to study the role of the NMDA receptor in the development and treatment of various neurological disorders, including schizophrenia, depression, and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
17117-08-7 |
|---|---|
Produktname |
2-(1-Hydroxycyclohexyl)-4-methylpyridine 1-oxide |
Molekularformel |
C12H17NO2 |
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
1-(4-methyl-1-oxidopyridin-1-ium-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H17NO2/c1-10-5-8-13(15)11(9-10)12(14)6-3-2-4-7-12/h5,8-9,14H,2-4,6-7H2,1H3 |
InChI-Schlüssel |
HAXFEUIMWUBQGW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=[N+](C=C1)[O-])C2(CCCCC2)O |
Kanonische SMILES |
CC1=CC(=[N+](C=C1)[O-])C2(CCCCC2)O |
Synonyme |
2-(1-Hydroxycyclohexyl)-4-methylpyridine 1-oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



